molecular formula C36H74S B167518 Octadecyl sulfide CAS No. 1844-09-3

Octadecyl sulfide

Cat. No.: B167518
CAS No.: 1844-09-3
M. Wt: 539 g/mol
InChI Key: IHWDIGHWDQPQMQ-UHFFFAOYSA-N
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Description

Octadecyl sulfide, also known as dithis compound, is an organic compound with the molecular formula C36H74S. It is a long-chain alkyl sulfide, where two octadecyl groups are bonded to a sulfur atom. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl sulfide can be synthesized through the reaction of octadecyl halides with sodium sulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

2C18H37X+Na2SC36H74S+2NaX2 \text{C}_{18}\text{H}_{37}\text{X} + \text{Na}_2\text{S} \rightarrow \text{C}_{36}\text{H}_{74}\text{S} + 2 \text{NaX} 2C18​H37​X+Na2​S→C36​H74​S+2NaX

where X represents a halide group (e.g., chloride or bromide).

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Octadecyl sulfoxide and octadecyl sulfone.

    Reduction: Octadecyl thiol and octadecyl disulfide.

    Substitution: Various alkylated or functionalized derivatives of this compound.

Scientific Research Applications

Structure and Properties

  • Chemical Formula : C36H74S
  • Molecular Weight : 550.93 g/mol
  • Physical State : ODS is typically a viscous liquid at room temperature.

The unique structure of ODS, featuring a long hydrophobic alkyl chain attached to a sulfur atom, imparts distinct properties that enable its use in various applications. Its hydrophobic nature allows it to interact effectively with lipid membranes and proteins, making it a valuable compound in biological studies.

Chemistry

Surfactant and Emulsifying Agent

  • ODS is utilized as a surfactant in chemical formulations, enhancing the stability of emulsions and dispersions. It facilitates the mixing of hydrophobic and hydrophilic substances, which is crucial in many chemical processes.

Biology

Model Compound for Biological Studies

  • ODS serves as a model compound for studying lipid membranes. Its interaction with biological membranes helps researchers understand membrane dynamics and the behavior of other lipid-associated compounds.

Toxicity Studies

  • Research indicates varying degrees of toxicity based on concentration. For instance:
Concentration (µM)Cell Viability (%)
0100
1090
5070
10030

At elevated concentrations, ODS can disrupt cellular membranes, leading to cytotoxic effects .

Medicine

Drug Delivery Systems

  • ODS is being investigated for its potential in drug delivery applications. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery.

Industry

Production of Lubricants and Plasticizers

  • In industrial settings, ODS is employed in the formulation of lubricants and plasticizers due to its excellent lubricating properties and compatibility with various materials.

Case Study 1: Antimicrobial Properties

A study demonstrated that ODS exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Study 2: Nanotechnology Applications

ODS is used as a capping agent for cadmium sulfide (CdS) quantum dots in nanotechnology:

Time (min)Methylene Blue Concentration (mg/L)Degradation (%)
0100
30730
60460
120190

This study highlighted the photocatalytic activity of ODS-capped CdS quantum dots under UV light, showcasing their potential for environmental remediation .

Comparison with Similar Compounds

    Octadecyl sulfate: Similar in structure but contains a sulfate group instead of a sulfide.

    Octadecyl succinate: Contains a succinate group, used in similar applications as a surfactant.

    Octadecyl phenyl ether: Contains a phenyl ether group, used in different industrial applications.

Uniqueness: Octadecyl sulfide is unique due to its specific chemical structure, which imparts distinct properties such as hydrophobicity and reactivity at the sulfur atom. These properties make it particularly useful in applications requiring long-chain alkyl groups and sulfur chemistry.

Biological Activity

Octadecyl sulfide (ODS), a long-chain alkyl sulfide, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, toxicity, applications in nanotechnology, and potential therapeutic uses.

Chemical Structure and Properties

This compound is represented by the chemical formula C18H37S\text{C}_{18}\text{H}_{37}\text{S} and features a long hydrophobic alkyl chain. Its structure allows for significant interaction with lipid membranes and proteins, making it a candidate for various biological applications.

1. Toxicity Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. A study highlighted that at high concentrations, ODS can disrupt cellular membranes, leading to cytotoxic effects in mammalian cells. The toxicological profile suggests that while low concentrations may be tolerated, higher doses can induce apoptosis through oxidative stress mechanisms .

Concentration (µM) Cell Viability (%)
0100
1090
5070
10030

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that ODS can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell membranes. The mechanism involves the insertion of the sulfide group into lipid bilayers, leading to increased permeability and eventual cell lysis .

3. Nanotechnology Applications

In nanotechnology, this compound is utilized as a capping agent for quantum dots, particularly cadmium sulfide (CdS) nanoparticles. The capping process enhances the stability and dispersibility of quantum dots in aqueous solutions, which is crucial for applications in bioimaging and photodynamic therapy. The ODS-capped CdS quantum dots exhibit desirable optical properties, making them suitable for use in photonic devices .

Case Study 1: Photocatalytic Activity

A notable study investigated the photocatalytic degradation of methylene blue using ODS-capped CdS quantum dots under UV light. The results indicated a significant reduction in dye concentration over time, showcasing the potential of ODS in environmental remediation applications.

Time (min) Methylene Blue Concentration (mg/L) Degradation (%)
0100
30730
60460
120190

The biological activity of this compound can be attributed to its ability to interact with lipid bilayers and proteins. The long hydrophobic chain facilitates insertion into membranes, altering their fluidity and integrity. Additionally, ODS can form complexes with metal ions, enhancing its stability and activity in biological systems .

Properties

IUPAC Name

1-octadecylsulfanyloctadecane
Source PubChem
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InChI

InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIGHWDQPQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062019
Record name 1,1'-Thio-bis-octadecane
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Molecular Weight

539.0 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1844-09-3
Record name Octadecyl sulfide
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Record name Octadecyl sulfide
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Record name Octadecyl sulfide
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Record name Octadecane, 1,1'-thiobis-
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Record name 1,1'-Thio-bis-octadecane
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Record name Dioctadecyl sulphide
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Record name OCTADECYL SULFIDE
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Synthesis routes and methods

Procedure details

1-Octadecanethiol, 250 g. (0.87 mole), was dissolved in 250 ml of bis-(2-methoxyethyl) ether. Three grams (0.13 mole) of cut sodium spheres were added and the reaction mixture was transferred to a rocking autoclave and ~462 g. of ethylene oxide was bled into the autoclave over a period of 3 hours at 140°-160° C. The maximum pressure observed was 540 lbs. After all the ethylene oxide had been added, rocking was continued for an additional hour. The mixture was cooled, the bis-(2-methoxyethyl) ether was evaporated under reduced pressure, and the residue crystallized from hexane to give a white solid in 65% yield based on the octadecane thiol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does octadecyl sulfide interact with gold surfaces compared to alkanethiols?

A1: Unlike alkanethiols, which readily form self-assembled monolayers (SAMs) on gold surfaces through strong gold-sulfur bonds, this compound exhibits weaker interactions with gold. [, , ] While it can form SAMs, the structure and properties of these layers differ significantly. Research using scanning tunneling microscopy (STM) and high-resolution electron energy loss spectroscopy (HREELS) suggests that this compound adsorbs onto Au(111) without C-S bond cleavage, indicating a "physisorption" mechanism rather than the chemisorption typical of alkanethiols. [, ] This weaker interaction leads to unique structural features, including the formation of depressions, different ordered domains, and conformational defects within the SAMs. []

Q2: What unique structural arrangements does this compound form on graphite surfaces?

A2: Interestingly, this compound demonstrates distinct self-assembly behaviors on graphite compared to gold. [, ] Studies using STM reveal that this compound molecules can arrange themselves along two different directions of the graphite lattice: the (1120) zigzag and the (1010) armchair directions. [] This contrasts with shorter alkylated sulfides, which predominantly align along the zigzag direction. This suggests that the longer alkyl chains of this compound influence its packing preferences on graphite surfaces. []

Q3: Can the surface structure of this compound SAMs be controlled?

A3: Yes, research indicates that the adsorption conditions significantly influence the surface structure of this compound SAMs on gold. [] For instance, varying parameters like temperature, solvent, concentration, and immersion time can drastically alter the binding condition of sulfur on the gold surface, the surface density of adsorbed molecules, and their chain conformation. [] This sensitivity to adsorption conditions offers a potential route for tailoring the properties of this compound-based interfaces.

Q4: How does this compound affect electrochemical processes on gold electrodes?

A4: Studies using cyclic voltammetry and in situ infrared reflection absorption spectroscopy demonstrate that the presence of this compound SAMs on gold electrodes influences the underpotential deposition (UPD) of copper. [] Specifically, this compound SAMs with lower density (parallel chain orientation) delay the initial stage of Cu-UPD, likely by hindering copper ion adsorption. [] In contrast, denser SAMs with upright chain orientation can inhibit the entire UPD process. [] This suggests potential applications of this compound SAMs in controlling electrochemical reactions.

Q5: Are there any applications of this compound in sensing?

A5: While not extensively explored, this compound has shown promise in sensing applications. One study demonstrated its use in constructing diffusion-limited, size-selective sensors. [] This involved incorporating this compound into self-assembled monolayers containing cyclic peptides that form tubular channels. These channels exhibited selective ion transport properties, highlighting the potential of this compound in developing novel sensing platforms. []

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